B1574614 FT-1101

FT-1101

Cat. No.: B1574614
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FT-1101 is a structurally distinct, orally bioavailable pan-BET bromodomain inhibitor that binds to acetylated lysine residues on BRD2, BRD3, BRD4, and BRDT with equipotent inhibition (Kd ≤ 20 nM) . Preclinical studies demonstrated potent anti-proliferative activity in leukemia, lymphoma, and myeloma cell lines (e.g., IC50 = 40 nM in MV-4-11 AML cells) and significant tumor growth inhibition (TGI) in xenograft models, including regression in MV-4-11 and THP-1 AML models . Its mechanism involves downregulating MYC expression and disrupting BRD4-mediated super-enhancer activity, critical for oncogenic transcription . A phase 1 trial (NCT02543879) in relapsed/refractory (R/R) hematologic malignancies (AML, MDS, NHL) showed this compound was well-tolerated, with 1 complete remission (CRi) and 19 stable disease (SD) cases among 30 evaluable patients .

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FT-1101;  FT 1101;  FT1101.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar BET Inhibitors

Key Competitors

Compound Target Specificity Clinical Phase Efficacy (ORR/SD) Safety Profile (Common AEs) Pharmacokinetics (Half-Life) Key Trials (NCT Numbers)
FT-1101 Pan-BET (BRD2/3/4/BRDT) Phase 1 1 CRi, 63% SD (AML/MDS/NHL) Fatigue, nausea, thrombocytopenia ≥30 hours NCT02543879
PLX51107 Pan-BET Phase 1 22% SD (solid tumors/AML) Fatigue (33%), vomiting (25%) Not reported NCT02683395, NCT04022785
CPI-0610 Pan-BET Phase 1/2 4 PR (DLBCL), 1 PR (FL) in B-NHL Bone marrow hypocellularity, anemia Not reported NCT01949883
BMS-986158 Pan-BET Phase 1/2a Limited data (ongoing) Thrombocytopenia, diarrhea ≥30 hours NCT02705469
OTX015 Pan-BET Phase 2 5 responses in R/R AML Dysgeusia, diarrhea Not reported NCT02698189
INCB054329 Pan-BET Phase 1 No responses in lymphoma Severe toxicity leading to termination Short half-life NCT02431260

Key Findings

Efficacy in Hematologic Malignancies :

  • This compound showed modest single-agent activity (1 CRi, 63% SD) in R/R AML/MDS, comparable to CPI-0610 (5 partial responses in B-NHL) but inferior to OTX015 (5 responses in AML) . However, this compound demonstrated superior preclinical TGI compared to JQ1-class inhibitors like OTX015 .
  • In B-NHL, CPI-0610 outperformed this compound (4 PR vs. 0 PR in 10 patients) .

Safety and Tolerability: this compound had manageable AEs (fatigue, nausea) without dose-limiting toxicities, contrasting with CPI-0610’s bone marrow suppression and INCB054329’s severe toxicity .

Pharmacokinetic Advantages :

  • This compound and BMS-986158 exhibited longer half-lives (≥30 hours) than INCB054329, supporting intermittent dosing .
  • This compound’s brain penetration in preclinical models differentiates it from most BET inhibitors .

Combination Potential: this compound is being tested with azacitidine (NCT02543879), mirroring PLX51107’s combination trial (NCT04022785) . CPI-0610 synergized with doxorubicin in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.